(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate
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Overview
Description
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is a complex organic compound with the molecular formula C21H27NO2S. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester typically involves the reaction of p-tert-butylphenylthiomethyl carbamic acid with m-isopropylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.
Carbamic acid, ethyl ester: Another ester with distinct properties and uses.
Carbamic acid, phenyl ester: A related compound with a phenyl group instead of the m-isopropylphenyl group.
Uniqueness
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is unique due to the presence of both the p-tert-butylphenylthio and m-isopropylphenyl groups. These groups confer specific chemical and physical properties, making the compound suitable for specialized applications in research and industry.
Properties
CAS No. |
50539-96-3 |
---|---|
Molecular Formula |
C21H27NO2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C21H27NO2S/c1-15(2)16-8-7-9-18(14-16)24-20(23)22(6)25-19-12-10-17(11-13-19)21(3,4)5/h7-15H,1-6H3 |
InChI Key |
IKHXXZSISPDUHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C |
Appearance |
Solid powder |
50539-96-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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